1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile
Description
1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a tert-butylsulfanyl group and a carbonitrile group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Properties
CAS No. |
1479120-06-3 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for 1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely follow similar routes as laboratory synthesis but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butylsulfanyl)cyclopentane-1-carbonitrile
- 1-(tert-butylsulfanyl)cyclohexane-1-carbonitrile
- 1-(tert-butylsulfanyl)cycloheptane-1-carbonitrile
Uniqueness
1-(tert-butylsulfanyl)cyclobutane-1-carbonitrile is unique due to its specific ring size and substitution pattern. The cyclobutane ring imparts distinct chemical properties compared to larger ring systems, such as cyclopentane or cyclohexane.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
